5-Bromo-1-benzothiophen-4-ol
Overview
Description
5-Bromo-1-benzothiophen-4-ol is an organosulfur compound with the molecular formula C8H5BrOS. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1-benzothiophen-4-ol can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophen-4-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the use of aryne intermediates. Aryne reactions with alkynyl sulfides can afford benzothiophene derivatives, including this compound, in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-benzothiophen-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Ketones or aldehydes derived from the hydroxyl group.
Coupling: Complex benzothiophene derivatives with extended conjugation.
Scientific Research Applications
5-Bromo-1-benzothiophen-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-benzothiophen-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophen-4-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-1-benzothiophen-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Iodo-1-benzothiophen-4-ol:
Uniqueness
5-Bromo-1-benzothiophen-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its chloro and iodo analogs .
Properties
IUPAC Name |
5-bromo-1-benzothiophen-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWMLFOECUDVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC=C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590194 | |
Record name | 5-Bromo-1-benzothiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-98-2 | |
Record name | 5-Bromobenzo[b]thiophene-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34576-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-benzothiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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